molecular formula C17H34N2S2 B576584 Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt CAS No. 13167-44-7

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt

Cat. No.: B576584
CAS No.: 13167-44-7
M. Wt: 330.593
InChI Key: MAYVLFPJEMODLC-UHFFFAOYSA-N
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Description

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a dithiocarbamate group, which imparts significant reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of an alkylating agent such as ethyl iodide. The reaction proceeds under mild conditions, often at room temperature, and in an organic solvent like ethanol or methanol. The general reaction scheme is as follows:

  • Formation of Dithiocarbamate Intermediate:
    • Cyclohexylamine reacts with carbon disulfide to form cyclohexylethyldithiocarbamic acid.
    • C6H11NH2+CS2C6H11NHCS2H\text{C}_6\text{H}_{11}\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_6\text{H}_{11}\text{NHCS}_2\text{H} C6​H11​NH2​+CS2​→C6​H11​NHCS2​H

  • Formation of Ammonium Salt:
    • The intermediate then reacts with ethyl iodide to form the N-cyclohexylethylammonium salt.
    • C6H11NHCS2H+C2H5IC6H11NHCS2C2H5NH3I\text{C}_6\text{H}_{11}\text{NHCS}_2\text{H} + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_6\text{H}_{11}\text{NHCS}_2\text{C}_2\text{H}_5\text{NH}_3\text{I} C6​H11​NHCS2​H+C2​H5​I→C6​H11​NHCS2​C2​H5​NH3​I

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt undergoes various chemical reactions, including:

  • Oxidation:
    • The dithiocarbamate group can be oxidized to form disulfides or sulfoxides.
    • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction:
    • Reduction reactions can convert the dithiocarbamate group to thiols.
    • Reducing agents such as sodium borohydride are typically used.
  • Substitution:
    • The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
    • Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt has numerous applications in scientific research:

  • Chemistry:
    • Used as a ligand in coordination chemistry to form metal complexes.
    • Acts as a stabilizer in polymer chemistry.
  • Biology:
    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its antimicrobial properties.
  • Medicine:
    • Explored for its potential use in drug delivery systems.
    • Evaluated for its therapeutic effects in treating certain diseases.
  • Industry:
    • Utilized as a vulcanization accelerator in rubber production.
    • Employed as a flotation agent in mineral processing.

Mechanism of Action

The mechanism by which Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The dithiocarbamate group can chelate metal ions, altering their availability and activity in biological systems. This chelation can inhibit enzyme activity or disrupt metal-dependent processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • Dimethyldithiocarbamic acid N-dimethylammonium salt
  • Diethyldithiocarbamic acid N-diethylammonium salt
  • Pyrrolidinedithiocarbamic acid N-pyrrolidinium salt

Uniqueness: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as metal chelation and enzyme inhibition, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

cyclohexyl(ethyl)carbamodithioic acid;N-ethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS2.C8H17N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12);8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYVLFPJEMODLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCC1.CCN(C1CCCCC1)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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